REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][NH2:10])=[CH:5][CH:4]=1.[Cl:11][C:12]1[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[C:13]=1[C:14](Cl)=[O:15].O>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][NH:10][C:14](=[O:15])[C:13]2[C:17]([CH3:21])=[CH:18][CH:19]=[CH:20][C:12]=2[Cl:11])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
264 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C(=CC=C1)C
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
between 25° C. to 40° C
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
stirred at RT for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
further dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CNC(C2=C(C=CC=C2C)Cl)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |